2-Bromo-6-methylbenzoyl chloride
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Overview
Description
2-Bromo-6-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 2-position and a methyl group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methylbenzoyl chloride can be synthesized through several methods. One common method involves the bromination of 6-methylbenzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Another method involves the Friedel-Crafts acylation of 2-bromo-6-methylbenzene with thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction produces this compound as the main product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2-bromo-6-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to 2-bromo-6-methylbenzoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is used for oxidation reactions.
Major Products Formed
Substitution: Products like 2-azido-6-methylbenzoyl chloride, 2-methoxy-6-methylbenzoyl chloride, or 2-amino-6-methylbenzoyl chloride.
Reduction: 2-Bromo-6-methylbenzyl alcohol.
Oxidation: 2-Bromo-6-methylbenzoic acid.
Scientific Research Applications
2-Bromo-6-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylbenzoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles to form acylated products. The bromine atom at the 2-position and the methyl group at the 6-position influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
2-Bromo-6-methylbenzoyl chloride can be compared with other similar compounds such as:
2-Bromo-6-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a chloride group.
2-Bromo-6-methylbenzyl alcohol: Similar structure but with a hydroxyl group instead of a chloride group.
2-Bromo-6-methylbenzene: Similar structure but without the acyl chloride group.
The uniqueness of this compound lies in its acyl chloride functional group, which makes it a versatile intermediate for various chemical transformations.
Biological Activity
2-Bromo-6-methylbenzoyl chloride, a derivative of benzoyl chloride, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is involved in various synthetic pathways and has implications in drug development, particularly in the context of fragment-based drug discovery (FBDD). This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure : The compound is characterized by a bromine atom at the 2-position and a methyl group at the 6-position of the benzoyl moiety. Its molecular formula is C9H8BrClO.
Synthesis : The synthesis of this compound can be achieved through various methods, including bromination of 6-methylbenzoyl chloride followed by chlorination. Such synthetic routes are crucial for producing derivatives that exhibit enhanced biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoyl chlorides have been explored for their efficacy against various bacterial strains. A study demonstrated that certain benzoyl derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties due to structural similarities .
Cytotoxicity and Cancer Research
The compound has been investigated for its cytotoxic effects on cancer cell lines. A notable study evaluated the cytotoxicity of several benzoyl derivatives, including those related to this compound, against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes by this compound. Preliminary findings suggest that this compound may act as an inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition profile could provide insights into its pharmacokinetic properties and potential interactions with other drugs .
Case Studies
- Antimicrobial Efficacy : In a comparative study, researchers tested various benzoyl derivatives, including this compound, against a panel of microbial pathogens. The results showed that this compound exhibited moderate to high antimicrobial activity, particularly against Gram-positive bacteria .
- Cytotoxicity in Cancer Cells : A series of experiments conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibitory effects. This suggests potential implications for drug-drug interactions in therapeutic settings .
Data Tables
Property | Value |
---|---|
Molecular Formula | C9H8BrClO |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antimicrobial Activity (MIC) | Varies by strain |
Cytotoxicity (IC50) | Varies by cell line |
Properties
CAS No. |
535961-79-6 |
---|---|
Molecular Formula |
C8H6BrClO |
Molecular Weight |
233.49 g/mol |
IUPAC Name |
2-bromo-6-methylbenzoyl chloride |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3 |
InChI Key |
RBIRCIDQTDWTRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)Cl |
Origin of Product |
United States |
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